HFDT finds application in the creation of self-assembled monolayers (SAMs) on various surfaces. SAMs are ordered assemblies of molecules linked to a substrate through strong chemical bonds. HFDT, with its perfluorinated tail and thiol head group, can form well-defined and densely packed SAMs on metals like gold and silver. These SAMs hold potential for various research applications, including:
HFDT is also being explored in the field of organic electronics, which deals with the development of electronic devices using organic materials. The unique properties of HFDT, such as its high thermal and chemical stability, make it a promising candidate for various applications, including:
Beyond the mentioned areas, HFDT is being investigated for other potential applications, including:
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol is a perfluorinated thiol compound characterized by a long carbon chain and multiple fluorine substituents. Its chemical structure consists of a decanethiol backbone with fluorine atoms attached to the 3rd to 10th positions. This unique configuration contributes to its hydrophobic and oleophobic properties, making it useful in various applications where surface modification is desired.
The primary mechanism of action of HFDT lies in its ability to self-assemble on surfaces. The strong affinity of the thiol group towards metals allows HFDT to form a dense and ordered monolayer on metal surfaces []. The fluorinated chain then orients itself outwards, creating a hydrophobic and chemically inert surface. This property is exploited in various research applications, such as corrosion protection and modifying surface properties for specific functionalities [].
The reactivity of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol primarily involves its thiol group (-SH), which can undergo typical thiol reactions such as oxidation to form disulfides or reaction with alkyl halides to form thioethers. Additionally, the presence of fluorinated carbons can influence the compound's behavior in reactions involving nucleophiles and electrophiles due to the strong electronegativity of fluorine atoms .
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol typically involves the following methods:
These methods require careful control of reaction conditions to ensure high yield and purity of the final product .
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol has several notable applications:
These applications leverage its unique properties derived from both its long carbon chain and multiple fluorine substituents .
Interaction studies involving 3,3,4,4,5,5,6,6,7,7,8,8、9、9、10、10、10-Heptadecafluoro-1-decanethiol often focus on its behavior in various environments:
Such studies are crucial for understanding the ecological impact and safety profile of this compound .
Several compounds share structural similarities with 3、3、4、4、5、5、6、6、7、7、8、8、9、9、10、10、10-Heptadecafluoro-1-decanethiol. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
Perfluorodecanethiol | C${10}$H${21}$F$_{17}$S | Shorter carbon chain; fewer fluorines |
Perfluorooctanethiol | C${8}$H${17}$F$_{14}$S | Shorter chain; commonly used in surface modification |
Perfluorododecanthiol | C${12}$H${25}$F$_{20}$S | Longer carbon chain; more fluorine substitutions |
Uniqueness: The distinct feature of 3、3、4、4、5、5、6、6、7、7、8、8、9、9、10、10、10-Heptadecafluoro-1-decanethiol is its specific arrangement of multiple fluorines across a longer carbon chain compared to other perfluorinated thiols. This configuration enhances its hydrophobic characteristics significantly more than shorter-chain analogs .
Irritant